3-Hydroxycyclobutanone

Catalog No.
S1544844
CAS No.
15932-93-1
M.F
C4H6O2
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxycyclobutanone

CAS Number

15932-93-1

Product Name

3-Hydroxycyclobutanone

IUPAC Name

3-hydroxycyclobutan-1-one

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C4H6O2/c5-3-1-4(6)2-3/h3,5H,1-2H2

InChI Key

VYZHGWJPDGIYDR-UHFFFAOYSA-N

SMILES

C1C(CC1=O)O

Canonical SMILES

C1C(CC1=O)O

3-Hydroxycyclobutanone (CAS 15932-93-1) is an isolable, four-membered cyclic β-hydroxy ketone that serves as a highly versatile building block in commercial organic synthesis and medicinal chemistry . Featuring a molecular weight of 86.09 g/mol, this compound combines the inherent angle strain of a cyclobutanone ring with a reactive hydroxyl group at the 3-position, enabling unique reactivity profiles such as ring-expansion, cross-coupling, and reductive amination [1]. It is primarily procured as a critical precursor for the synthesis of 3-substituted cyclobutyl bioisosteres, carbocyclic nucleoside analogues, and complex spirocyclic pharmaceutical intermediates, offering a pre-functionalized scaffold that streamlines complex synthetic routes .

Substituting 3-hydroxycyclobutanone with generic acyclic hydroxy ketones or larger ring homologues (e.g., 3-hydroxycyclopentanone) fundamentally alters the spatial geometry and eliminates the critical ring strain required for specific ring-opening and expansion methodologies [1]. Furthermore, utilizing unsubstituted cyclobutanone deprives the synthetic route of the essential 3-position functional handle, necessitating highly inefficient C-H activation steps to achieve 1,3-disubstitution [1]. While O-protected analogs such as 3-benzyloxycyclobutanone can serve as alternatives, their use mandates additional deprotection steps that increase process time, reduce overall yield, and can be incompatible with sensitive functional groups in advanced pharmaceutical intermediates [2].

Yield Efficiency in Carbocyclic Nucleoside Synthesis

In the synthesis of pyrimidine and purine carbocyclic nucleoside analogues, 3-hydroxycyclobutanone is utilized to generate reactive intermediates (e.g., triflates) for nucleobase coupling. Reductive coupling of these 3-hydroxycyclobutanone-derived intermediates with silylated nucleobases yields the desired cyclobutane analogues in 35-45% yields as isolable crystalline solids[1]. In contrast, attempted direct coupling using alternative purine precursors (such as 6-chloropurine) under standard basic conditions fails to provide meaningful yields of the target carbocycles [1].

Evidence DimensionCoupling yield for carbocyclic nucleoside analogues
Target Compound Data35-45% yield
Comparator Or BaselineAlternative purine precursors (negligible yield)
Quantified Difference>35% absolute yield improvement
ConditionsReductive coupling with silylated nucleobases

Procurement of this specific scaffold is critical for achieving commercially viable yields when synthesizing cyclobutane-based antiviral nucleoside analogues.

Process Streamlining in Spirocycle Reductive Amination

3-Hydroxycyclobutanone facilitates highly efficient one-pot reductive amination protocols for constructing complex diazaspiro scaffolds. In the synthesis of 2,8-diazaspiro[4.5]decane derivatives, direct treatment with sodium triacetoxyborohydride at 60 °C achieves complete conversion to the N-alkylated cyclobutanol in a single step [1]. Procuring O-protected comparators like 3-benzyloxycyclobutanone requires a subsequent deprotection step (e.g., catalytic hydrogenation) to unmask the hydroxyl group, inherently reducing overall throughput and increasing reagent overhead [1].

Evidence DimensionSynthetic steps to free hydroxyl spirocycle
Target Compound Data1 step (direct reductive amination)
Comparator Or Baseline3-Benzyloxycyclobutanone (2 steps: amination + deprotection)
Quantified DifferenceElimination of 1 synthetic step and associated yield loss
ConditionsSodium triacetoxyborohydride, acetic acid, 60 °C

Direct use of the unprotected 3-hydroxycyclobutanone streamlines the manufacturability of spirocyclic drug candidates by reducing process time.

Bifunctional Orthogonality for 1,3-Disubstitution

The presence of both a highly electrophilic cyclobutanone carbonyl and a secondary hydroxyl group provides 3-hydroxycyclobutanone with orthogonal reactivity. This allows for selective functionalization at the ketone (via Grignard addition or amination) without disturbing the hydroxyl group, or vice versa . Compared to unsubstituted cyclobutanone, which requires complex and often low-yielding C-H functionalization to achieve substitution at the 3-position, 3-hydroxycyclobutanone provides a direct, high-yielding pathway to 1,3-disubstituted cyclobutane bioisosteres .

Evidence DimensionSynthetic pathway to 1,3-disubstituted cyclobutanes
Target Compound DataDirect orthogonal derivatization
Comparator Or BaselineUnsubstituted cyclobutanone (requires C-H activation)
Quantified DifferenceBypasses low-yielding C-H functionalization steps
ConditionsStandard orthogonal derivatization protocols

Procuring the pre-functionalized 3-hydroxycyclobutanone significantly shortens synthetic routes and improves overall yields for complex cyclobutane-containing targets.

Synthesis of Carbocyclic Nucleoside Analogues

3-Hydroxycyclobutanone is the optimal starting material for generating reactive intermediates used in the stereoselective coupling of nucleobases. It is heavily procured for the development of cyclobutane-based antiviral and anticancer nucleoside bioisosteres, where it ensures viable coupling yields compared to alternative precursors [1].

Development of Spirocyclic Pharmaceutical Intermediates

In medicinal chemistry programs targeting complex scaffolds like 2,8-diazaspiro[4.5]decanes, this compound is utilized for one-pot reductive amination. Its unprotected hydroxyl group streamlines the synthetic route by eliminating the need for subsequent deprotection steps required when using O-protected analogs [2].

Production of 1,3-Disubstituted Cyclobutane Bioisosteres

Leveraging its orthogonal bifunctionality, 3-hydroxycyclobutanone is procured to synthesize 1,3-disubstituted cyclobutanes. It allows for independent functionalization of the ketone and hydroxyl positions, avoiding the low-yielding C-H activation steps associated with unsubstituted cyclobutanone .

XLogP3

-0.9

Dates

Last modified: 08-15-2023

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